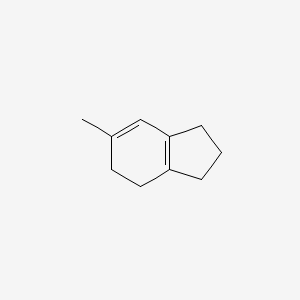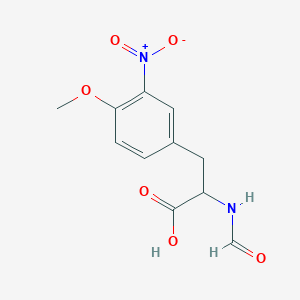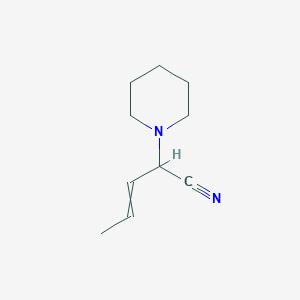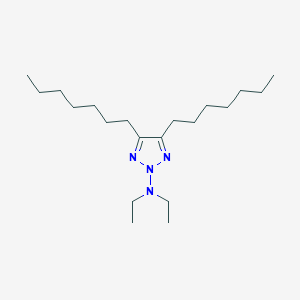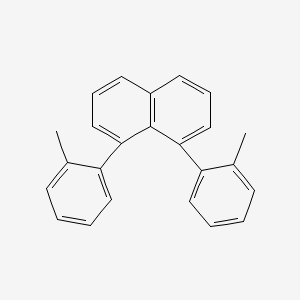
Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 3-bromo-5-methyl-9-acridinyl group and a dimethylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acridine derivative: The synthesis begins with the preparation of the 3-bromo-5-methyl-9-acridinyl derivative through a series of bromination and methylation reactions.
Coupling with the phenyl ring: The acridine derivative is then coupled with a phenyl ring substituted with a dimethylamino group using a suitable coupling reagent such as palladium-catalyzed cross-coupling.
Introduction of the methanesulfonamide group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives.
Applications De Recherche Scientifique
Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide derivatives: Compounds with similar methanesulfonamide groups but different substituents.
Acridine derivatives: Compounds with the acridine core structure but different functional groups.
Uniqueness
Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is unique due to the combination of its methanesulfonamide group, acridine core, and specific substituents
Propriétés
Numéro CAS |
106521-55-5 |
|---|---|
Formule moléculaire |
C23H23BrN4O2S |
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
N-[4-[(3-bromo-5-methylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H23BrN4O2S/c1-14-6-5-7-18-22(14)26-20-12-15(24)8-10-17(20)23(18)25-19-11-9-16(27-31(4,29)30)13-21(19)28(2)3/h5-13,27H,1-4H3,(H,25,26) |
Clé InChI |
ANPVMKNHBQXBGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Br)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


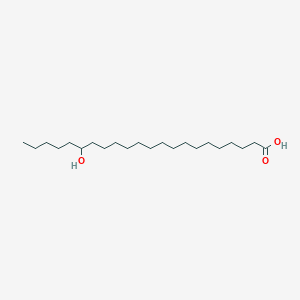

![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
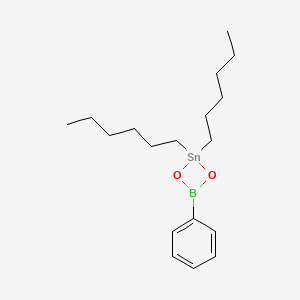
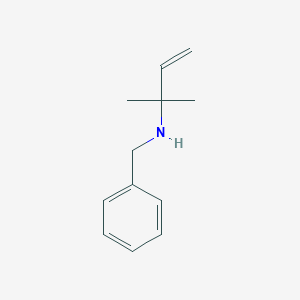
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
